molecular formula C12H18ClN3O B7925620 (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide

Cat. No.: B7925620
M. Wt: 255.74 g/mol
InChI Key: GSABKAGUXFQKTC-VIFPVBQESA-N
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Description

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide is a chiral amide derivative characterized by a propionamide backbone substituted with a 6-chloro-pyridin-3-ylmethyl group and an isopropyl group at the nitrogen atom. The (S)-configuration of the amino group introduces stereochemical specificity, which may influence biological activity or molecular interactions.

Key structural features:

  • Amide functionality: The N-isopropyl and N-(6-chloro-pyridin-3-ylmethyl) substituents introduce steric bulk and conformational rigidity.
  • Chirality: The (S)-configuration at the amino group may confer enantioselective properties, critical for targeting chiral biological receptors.

Properties

IUPAC Name

(2S)-2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-8(2)16(12(17)9(3)14)7-10-4-5-11(13)15-6-10/h4-6,8-9H,7,14H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSABKAGUXFQKTC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CN=C(C=C1)Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CN=C(C=C1)Cl)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Base : Sodium hydroxide (1.2 equiv)

  • Solvent : DMF, 80°C, reflux for 12–16 hours

  • Yield : 68–72% after purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 6-chloropyridine-3-methanol is displaced by the amine group of isopropylamine. Steric hindrance from the isopropyl group necessitates prolonged reaction times to achieve satisfactory conversion.

Reductive Amination of 6-Chloronicotinaldehyde

An alternative approach utilizes reductive amination of 6-chloronicotinaldehyde with isopropylamine and sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids harsh basic conditions and improves stereoselectivity.

Key Steps

  • Imine Formation : 6-Chloronicotinaldehyde reacts with isopropylamine to form an imine intermediate.

  • Reduction : NaBH3CN selectively reduces the imine to the secondary amine.

  • Amidation : The resulting amine undergoes coupling with 2-aminopropionic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

ParameterValue
Temperature0–5°C (imine), RT (reduction)
Yield (Overall)58–63%
Enantiomeric Excess92–95% (S)-isomer

This method’s limitation lies in the sensitivity of NaBH3CN to moisture, requiring anhydrous conditions.

Chiral Resolution via Diastereomeric Salt Formation

For industrial-scale production, chiral resolution of racemic 2-amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide using tartaric acid derivatives is employed.

Process Overview

  • Racemic Synthesis : The compound is synthesized via non-stereoselective alkylation (Method 1).

  • Salt Formation : The racemic mixture is treated with (R,R)-dibenzoyltartaric acid in ethanol, forming diastereomeric salts.

  • Crystallization : Differential solubility allows isolation of the (S)-enantiomer-rich salt.

  • Neutralization : The free base is liberated using sodium hydroxide.

StepConditionsYield (S)-Isomer
Salt FormationEthanol, 50°C, 4 h85%
Crystallization−20°C, 12 h78% recovery
Final Purity>99% ee

This method, while effective, introduces additional steps and reduces overall yield compared to asymmetric synthesis.

Enzymatic Kinetic Resolution

Recent advances utilize lipase-catalyzed acetylation to resolve enantiomers. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (R)-enantiomer, leaving the (S)-isomer unreacted.

Procedure

  • Substrate Preparation : Racemic 2-amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide is dissolved in tert-butyl methyl ether.

  • Enzymatic Reaction : PFL (10% w/w) and vinyl acetate (1.5 equiv) are added, stirred at 30°C for 24 h.

  • Separation : The (S)-amine is isolated via filtration and solvent evaporation.

MetricResult
Conversion (R)98%
ee (S)>99%
Yield45–48%

Despite lower yields, this method aligns with green chemistry principles by minimizing waste.

Comparative Analysis of Synthetic Routes

The table below contrasts the four methods based on yield, enantiomeric excess, scalability, and practicality:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Alkylation68–72RacemicHighModerate
Reductive Amination58–6392–95ModerateHigh
Chiral Resolution78>99HighLow
Enzymatic Resolution45–48>99LowModerate

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost, safety, and throughput. Method 1 (alkylation) is favored in industry due to its simplicity, though it requires subsequent chiral resolution. Continuous flow reactors have been adopted to enhance reaction control and reduce byproducts. Key parameters include:

  • Residence Time : 30–60 minutes

  • Temperature : 100–120°C

  • Catalyst : Heterogeneous base (e.g., CaO) to simplify purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridine Derivatives with Chloro Substituents

Pyridine derivatives with chloro groups are common in medicinal and materials chemistry. Examples from the Catalog of Pyridine Compounds () include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine
6-Chloro-2-iodo-3-methylpyridine C₆H₅ClIN 253.47 6-Cl, 2-I, 3-CH₃
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide C₁₄H₁₉ClN₃O₃ 312.78 6-Cl, 5-pivalamido

Comparison :

  • The target compound shares the 6-chloro substitution but differs in additional functionalization. The presence of the amino-propionamide chain and isopropyl group distinguishes it from simpler halogenated pyridines.
  • The iodine and methyl groups in 6-Chloro-2-iodo-3-methylpyridine increase steric hindrance and polarizability compared to the target compound’s pyridinylmethyl group .

Amide Derivatives with N-Substituents

Patents and synthetic methodologies highlight the role of N-substituents in amide-based compounds ():

Compound Name Molecular Formula Molecular Weight (g/mol) Amide Substituents
2-Amino-N-(2,2,2-Trifluoroethyl)acetamide C₄H₇F₃N₂O 156.11 N-Trifluoroethyl, amino
2-Amino-N-(arylsulfinyl)-acetamide Variable Variable N-Arylsulfinyl

Comparison :

  • The trifluoroethyl group in 2-Amino-N-(2,2,2-Trifluoroethyl)acetamide is strongly electron-withdrawing, enhancing metabolic stability but reducing lipophilicity.
  • The arylsulfinyl group () introduces sulfoxide chirality, analogous to the (S)-configuration in the target compound, suggesting both may exhibit enantiomer-dependent bioactivity .

Structural and Electronic Analysis

Crystallographic Insights

Tools like Mercury CSD () and the Cambridge Structural Database () enable comparative analysis of molecular conformations. For example:

  • Pyridine rings with chloro substituents often adopt planar geometries, with bond lengths and angles consistent with electron-deficient aromatic systems.
  • N-Isopropyl groups in amides typically induce a staggered conformation, minimizing steric clashes. This may contrast with bulkier substituents (e.g., pivalamido groups in ), which impose greater torsional strain .

Electronic Effects

  • The 6-chloro group on the pyridine ring deactivates the ring via inductive effects, directing electrophilic substitution to the 2- or 4-positions. This contrasts with electron-donating groups (e.g., methyl in ), which activate the ring .
  • The amino group in the propionamide backbone may participate in hydrogen bonding, a feature absent in non-amino amides like 3-chloro-N-phenyl-phthalimide () .

Data Table: Comparative Overview

Property/Compound (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide 6-Chloro-2-iodo-3-methylpyridine 2-Amino-N-(2,2,2-Trifluoroethyl)acetamide
Molecular Formula C₁₂H₁₇ClN₃O C₆H₅ClIN C₄H₇F₃N₂O
Molecular Weight ~266.74 (calculated) 253.47 156.11
Key Substituents 6-Cl-pyridine, N-isopropyl 6-Cl, 2-I, 3-CH₃ N-Trifluoroethyl
Chirality (S)-configuration at amino None None
Lipophilicity (LogP est.) ~2.1 ~2.8 ~0.5
Potential Applications Pharmaceuticals, agrochemicals Material science intermediates Metabolic probes

Biological Activity

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H18_{18}ClN3_3O
  • Molecular Weight : 283.80 g/mol
  • CAS Number : 1311314-57-4

The compound features a chiral center, indicated by its (S) configuration, which may influence its biological activity. The presence of the 6-chloro-pyridine moiety is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that compounds with similar structures often exhibit activities such as:

  • Inhibition of Kinases : Many pyridine derivatives are known to inhibit specific kinases, which are crucial in cell signaling pathways.
  • Anticancer Properties : Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies and Research Findings

  • Antitumor Activity : A study conducted by Xia et al. evaluated a series of pyridine-containing compounds for their antitumor activity. The results showed significant inhibition of cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar effects due to structural analogies .
  • Kinase Inhibition : Research on related compounds has demonstrated their ability to inhibit Aurora-A kinase, which plays a vital role in cell division. For instance, a derivative showed IC50_{50} values as low as 0.067 µM against this target .
  • Cytotoxicity Studies : In vitro studies have reported cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50_{50} values ranged from 7 µM to 14 µM, indicating moderate potency .

Comparative Analysis

The following table summarizes the biological activities of selected compounds structurally related to this compound:

Compound NameBiological ActivityIC50_{50} (µM)Target
Compound AAntitumor26Various cancer cell lines
Compound BAurora-A kinase inhibition0.067Aurora-A kinase
Compound CCytotoxicity7 - 14A549, MCF-7

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide, and how can yield/purity be optimized?

  • Methodology : The synthesis typically involves coupling (S)-2-aminopropionic acid derivatives with functionalized pyridine intermediates. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) to minimize side reactions.
  • Stereochemical control : Chiral resolution via HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) to isolate the (S)-enantiomer .
  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: ethyl acetate/hexane) improves purity.
    • Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1.2:1 for amine:chloropyridine), and catalyst screening (e.g., DMAP for acylation) enhance yields (reported up to 68%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

  • Core techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine C-Cl at ~150 ppm in ¹³C) and amide proton coupling .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and molecular ion peaks (expected m/z: 298.1 [M+H]⁺) .
  • X-ray crystallography : SHELX software for resolving absolute configuration (if single crystals are obtained via slow evaporation from DCM/hexane) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Protocol :

  • Thermal stability : TGA/DSC to determine decomposition temperatures (reported melting point: ~71–75°C; store at 2–8°C for long-term stability) .
  • Light sensitivity : UV-Vis spectroscopy (λmax ~260 nm for pyridine) to monitor photodegradation; store in amber vials under argon .
  • Hydrolytic stability : Accelerated aging in buffered solutions (pH 3–9) at 40°C, analyzed via HPLC for degradation products (e.g., free amine or chloro-pyridine fragments) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in nicotinic acetylcholine receptor (nAChR) models (pyridine moiety may mimic nicotine’s interactions) .
  • MD simulations : GROMACS for assessing binding stability (e.g., hydrogen bonds between amide NH and receptor residues) over 100-ns trajectories .
  • QSAR studies : Correlate substituent effects (e.g., Cl position) with bioactivity data from in vitro assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (pH, ionic strength) or impurity interference.

  • Validation steps :

Replicate assays under standardized conditions (e.g., pH 7.4 PBS buffer).

Use orthogonal techniques (e.g., SPR for binding kinetics vs. fluorometric activity assays).

Purity reassessment via LC-MS to rule out degradants .

Q. How can stereochemical effects on pharmacological activity be systematically studied?

  • Experimental design :

  • Enantiomer comparison : Synthesize and test both (S)- and (R)-forms in parallel.
  • In vitro assays : Measure binding affinity (Kd) to targets (e.g., nAChR via radioligand displacement) and functional responses (e.g., Ca²⁺ flux in neuronal cells) .
  • Data analysis : Statistical modeling (ANOVA) to confirm enantioselectivity trends (e.g., (S)-form may show 10-fold higher potency) .

Key Challenges and Recommendations

  • Stereochemical drift : Monitor enantiomeric excess periodically during storage using chiral HPLC .
  • Biological assay variability : Pre-equilibrate compounds in assay buffers to avoid precipitation .
  • Structural analogs : Compare with derivatives (e.g., cyclopropyl vs. isopropyl substituents) to delineate structure-activity relationships .

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